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molecular formula C13H10BrN3O2S B598297 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1201186-54-0

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B598297
M. Wt: 352.206
InChI Key: UMZKBENCNNDLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962629B2

Procedure details

A solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (78.0 g, 394 mmol, Ark Pharm) in anhydrous DMF (272 mL) was added drop-wise over about 60 min to a stirred suspension of NaH (12.8 g, 532 mmol) in anhydrous DMF (543 mL) at about 0-5° C. The brown reaction solution was stirred for about 30 min at about 0-5° C. then a solution of p-toluenesulfonyl chloride (94.0 g, 492 mmol) in anhydrous DMF (272 mL) was added drop-wise over about 60 min at about 0-5° C. The reaction mixture was stirred at about 0-5° C. for about 1 h then allowed to warm to ambient temperature and stirred for about 18 h at ambient temperature. The reaction mixture was poured slowly into ice water (6 L), followed by the addition of aqueous 2.5 N NaOH (50.0 mL, 125 mmol). The precipitate was collected by filtration and stirred with cold water (3×200 mL). The solid was collected by filtration and dried to constant weight in a vacuum oven at about 55° C. to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (134.6 g, 97%) as a pale beige solid: LC/MS (Table 2, Method d) Rt=1.58 min; MS m/z: 352/354 (M+H)+.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
543 mL
Type
solvent
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
272 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:19]([C:16]3[CH:17]=[CH:18][C:13]([CH3:23])=[CH:14][CH:15]=3)(=[O:21])=[O:20])[C:5]2=[N:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC=C2
Name
Quantity
272 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
543 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
272 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ice water
Quantity
6 L
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The brown reaction solution was stirred for about 30 min at about 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at about 0-5° C. for about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for about 18 h at ambient temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
STIRRING
Type
STIRRING
Details
stirred with cold water (3×200 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum oven at about 55° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 134.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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